Bis(vinylsulfonyl)methane (BVSM) is a chemical cross-linker with the ability to form covalent C-N bonds with amine groups. [, ] It plays a crucial role in scientific research, particularly in the fields of polymer chemistry, material science, and biomedical engineering. [, , , ] BVSM acts as a double Michael acceptor, readily reacting with nucleophiles like amines. [, ]
Bis(vinylsulfonyl)methane is an organic compound with the molecular formula . It appears as a colorless liquid with a distinctive thiol odor and is primarily recognized for its utility in organic synthesis, particularly as a cross-linking agent in polymer chemistry. This compound is classified under sulfonyl compounds, which are characterized by the presence of sulfonyl groups () attached to carbon atoms.
Bis(vinylsulfonyl)methane is typically synthesized through the reaction of carbon disulfide with vinyl sulfone, facilitated by a base catalyst. The reaction conditions, including temperature and pressure, are meticulously controlled to optimize yield and purity.
In industrial production, large-scale reactors are employed to manage reaction parameters effectively. The final product undergoes purification processes such as distillation or crystallization to achieve the desired purity levels, often exceeding 96% .
The molecular structure of bis(vinylsulfonyl)methane features two vinyl sulfone groups attached to a central methane unit. The structural formula can be represented as:
Bis(vinylsulfonyl)methane is known to participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for bis(vinylsulfonyl)methane involves the formation of covalent bonds with nucleophilic groups such as amines and thiols. The highly reactive vinyl sulfone groups facilitate cross-linking with biomolecules, including proteins, which allows for modifications that can alter their structure and function. This cross-linking ability is crucial in applications like gel formation and biomolecule stabilization .
Bis(vinylsulfonyl)methane has diverse applications across various fields:
Bis(2-hydroxyethylsulfonyl)methane serves as the primary precursor for synthesizing bis(vinylsulfonyl)methane (BVSM) through acid-catalyzed dehydration. This reaction proceeds via an E2 elimination mechanism, where acidic conditions promote the removal of a water molecule from each hydroxyethyl group, forming vinyl sulfone functionalities. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are commonly employed catalysts at concentrations of 0.5–2.0 wt% relative to the substrate [1]. The reaction requires elevated temperatures (130–160°C) and is typically conducted under reduced pressure (10–20 mmHg) to shift equilibrium toward product formation by continuously removing water [1]. Catalyst selection profoundly influences conversion efficiency: H₂SO₄ achieves 95% conversion but generates sulfonated byproducts, while pTSA yields 88% conversion with higher product purity. Optimal conditions balance temperature control and residence time to minimize polymerization side reactions, which can reduce yields by 15–20% if unmitigated [1].
Table 1: Catalyst Performance in Acid-Catalyzed Dehydration
Catalyst | Concentration (wt%) | Temperature (°C) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
H₂SO₄ | 1.0 | 140 | 95 | Moderate |
pTSA | 1.5 | 150 | 88 | Low |
Methanesulfonic acid | 2.0 | 145 | 82 | Minimal |
An alternative synthesis employs bis(2-chloroethylsulfonyl)methane, undergoing dehydrohalogenation with alkali metal carboxylates in aprotic solvents. Sodium acetate (NaOAc) and potassium formate (HCOOK) act as mild bases, facilitating HCl elimination at 80–110°C . This method circumvents high-temperature decomposition observed in acid-catalyzed routes, improving selectivity to >90%. Solvent choice is critical: dimethylformamide (DMF) enhances reagent solubility and reaction homogeneity, yielding 85% BVSM, whereas toluene necessitates phase-transfer catalysts due to limited substrate solubility, reducing efficiency to 70% . The stoichiometric ratio of carboxylate to substrate (2.2:1) ensures complete dehalogenation, with excess base neutralizing liberated HCl. Industrial implementations utilize continuous-flow reactors to maintain precise temperature control and minimize diene formation byproducts .
Vinyl sulfone monomers readily undergo radical-initiated polymerization, necessitating inhibitors during synthesis and purification. Hydroquinone (100–500 ppm) and lithium bromide (0.1–0.3 mol%) are co-inhibitors that suppress oligomerization through distinct mechanisms [1] . Hydroquinone scavenges oxygen-derived radicals via quinone formation, while lithium bromide complexes with the sulfone group, sterically hindering radical attack. Synergistic use reduces polymerization losses from 25% to <5%, crucially extending storage stability. Post-synthesis, inhibitors are removed via aqueous extraction or adsorption chromatography to prevent interference in downstream applications like crosslinking reactions .
Table 2: Inhibitor Efficacy Against BVSM Polymerization
Inhibitor System | Concentration | Polymerization Suppression (%) | BVSM Shelf Life (months) |
---|---|---|---|
Hydroquinone | 200 ppm | 75 | 3 |
Lithium bromide | 0.2 mol% | 65 | 4 |
Hydroquinone + LiBr | 200 ppm + 0.2 mol% | 95 | 12 |
Solvent polarity directly influences dehydration kinetics and byproduct profiles. Polar solvents like N-methylpyrrolidone (NMP) accelerate reaction rates by stabilizing E2 transition states but necessitate stringent water removal due to hydrolysis sensitivity [2]. Industrial processes prefer azeotropic solvents (e.g., xylenes), which facilitate continuous water separation via Dean-Stark traps. Kinetic studies reveal the reaction as first-order concerning substrate concentration, with an activation energy (Ea) of 75 kJ/mol for acid-catalyzed dehydration [1]. Large-scale reactors (>1,000 L) employ fed-batch operations to regulate exothermicity, maintaining adiabatic temperature rises below 20°C. Computational fluid dynamics models optimize agitator design for viscous reaction mixtures, ensuring heat transfer coefficients of 200–300 W/m²·K [2].
Table 3: Solvent Impact on Dehydration Kinetics
Solvent | Dielectric Constant | Reaction Rate Constant (k, ×10⁻⁴ s⁻¹) | Byproduct Yield (%) |
---|---|---|---|
NMP | 32.0 | 8.2 | 8 |
Xylene | 2.3 | 5.1 | 12 |
Sulfolane | 43.4 | 9.5 | 6 |
Toluene | 2.4 | 4.3 | 15 |
Acid-catalyzed dehydration and dehydrohalogenation present distinct sustainability profiles. The dehydration route utilizes low-cost precursors but generates 0.8 kg waste/kg BVSM, primarily from acid neutralization and solvent recovery [1]. Conversely, dehydrohalogenation employs halide precursors requiring hazardous chlorine handling, though atom economy improves by 15% due to fewer purification steps . Life-cycle assessment indicates dehydration’s carbon footprint (12 kg CO₂-eq/kg BVSM) exceeds dehydrohalogenation’s (9 kg CO₂-eq/kg), driven by energy-intensive vacuum distillation. Economically, dehydrohalogenation’s reagent costs are 20–30% higher but offset by reduced capital expenditure in corrosion-resistant equipment. Emerging bio-based routes (e.g., fermenting 2-hydroxyethyl sulfone derivatives) show promise but remain at laboratory scale [1].
Table 4: Environmental and Economic Comparison of BVSM Synthesis Routes
Parameter | Acid-Catalyzed Dehydration | Dehydrohalogenation |
---|---|---|
Atom Economy (%) | 78 | 93 |
E-Factor (kg waste/kg product) | 18 | 10 |
CO₂ Footprint (kg CO₂-eq/kg BVSM) | 12 | 9 |
Reagent Cost Index | 1.0 | 1.3 |
Capital Cost (Scale Factor) | 1.8 (corrosion-resistant materials) | 1.0 (standard materials) |
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